5-(4-Methoxybenzyl)oxazolidin-2-one
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Overview
Description
5-(4-Methoxybenzyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are a group of synthetic antibiotics that have been developed for their unique mechanism of action and effectiveness against multidrug-resistant Gram-positive bacteria. The structure of this compound includes an oxazolidin-2-one ring substituted with a 4-methoxybenzyl group, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidin-2-one ring. The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the substituent groups.
Substitution: The 4-methoxybenzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazolidinones .
Scientific Research Applications
5-(4-Methoxybenzyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a similar antibacterial spectrum
Uniqueness
5-(4-Methoxybenzyl)oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and synthetic utility. Its 4-methoxybenzyl group differentiates it from other oxazolidinones and may influence its biological activity and chemical reactivity .
Properties
CAS No. |
62826-02-2 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)6-10-7-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
InChI Key |
LSWVMTFWZXZMLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CNC(=O)O2 |
Origin of Product |
United States |
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